
2-(4-Nitrobenzylidene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrobenzylidene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a nitrobenzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzylidene)benzofuran-3(2H)-one typically involves the condensation of 4-nitrobenzaldehyde with benzofuran-3(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration, washed with cold solvent, and recrystallized from a suitable solvent to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrobenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The benzofuran ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidized products.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 2-(4-Aminobenzylidene)benzofuran-3(2H)-one.
Oxidation: Various oxidized benzofuran derivatives.
Substitution: Substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrobenzylidene)benzofuran-3(2H)-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The benzofuran ring system may also interact with specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.
Comparación Con Compuestos Similares
2-(4-Nitrobenzylidene)benzofuran-3(2H)-one can be compared with other benzofuran derivatives, such as:
2-(4-Aminobenzylidene)benzofuran-3(2H)-one: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
Benzofuran-3(2H)-one: Lacks the nitrobenzylidene group, resulting in different chemical properties and applications.
2-(4-Methoxybenzylidene)benzofuran-3(2H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Propiedades
Fórmula molecular |
C15H9NO4 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
(2E)-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9NO4/c17-15-12-3-1-2-4-13(12)20-14(15)9-10-5-7-11(8-6-10)16(18)19/h1-9H/b14-9+ |
Clave InChI |
COFNVBBKFBBSGE-NTEUORMPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/O2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



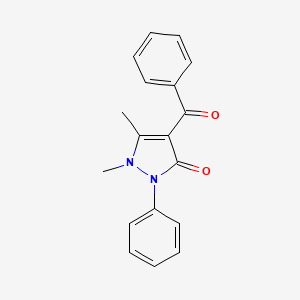
![3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B12917329.png)
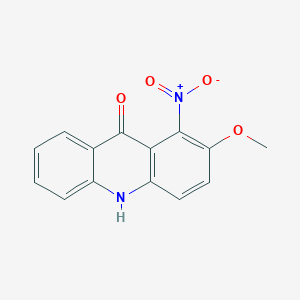
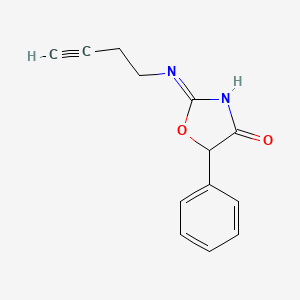
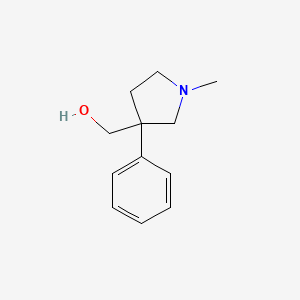
![3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one](/img/structure/B12917349.png)
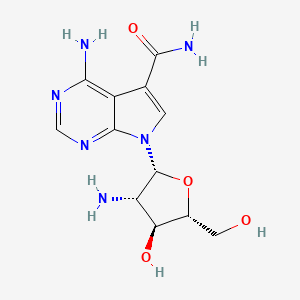
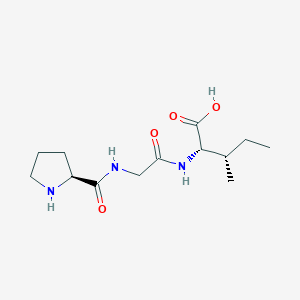
![3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12917377.png)
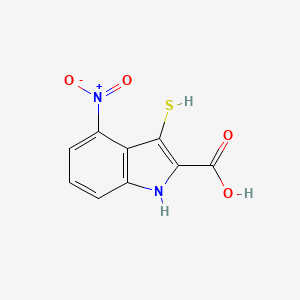
![4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane](/img/structure/B12917383.png)

![1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12917391.png)
